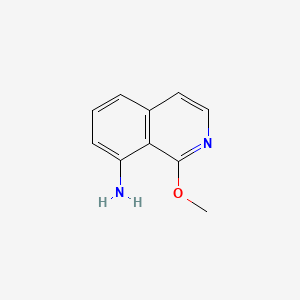

1-Methoxyisoquinolin-8-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methoxyisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFGHIMZGJJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 1 Methoxyisoquinolin 8 Amine

Reactions at the Primary Amine Functionality

The primary amine group at the 8-position of the isoquinoline (B145761) ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine of 1-methoxyisoquinolin-8-amine can undergo N-alkylation, a fundamental process for introducing alkyl groups. This reaction typically involves the use of alkyl halides. libretexts.org While direct N-alkylation of heteroaromatic amines can be challenging, catalytic methods have been developed for similar structures like 8-aminoquinoline (B160924). nih.govsustech.edu.cn These methods often employ transition metal complexes to facilitate the reaction, sometimes proceeding through a "borrowing hydrogen" mechanism where alcohols can be used as alkylating agents. nih.govscg.ch This approach is considered environmentally benign as water is the primary byproduct. nih.gov For instance, cobalt(II) complexes have been shown to be effective for the N-alkylation of various heteroaromatic amines, including aminoquinolines. nih.gov The high Lewis basicity of aliphatic amines can sometimes lead to catalyst poisoning, presenting a challenge in these reactions. sustech.edu.cn

N-Acylation: N-acylation involves the reaction of the primary amine with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is a cornerstone of organic synthesis, particularly in the construction of peptides. arkat-usa.org Various reagents have been developed to promote N-acylation, including phosphonium (B103445) and uronium salts, which are often based on 1-hydroxybenzotriazole (B26582) (HOBt). arkat-usa.orgorganic-chemistry.org The reactivity in N-acylation can be influenced by the nucleophilicity of the amine. For example, sterically less hindered primary amines can be selectively acylated. researchgate.net The synthesis of amides from carboxylic acids and amines can also be achieved using activators like XtalFluor-E. organic-chemistry.org

| Reaction Type | Reagents/Catalysts | Key Features |

| N-Alkylation | Alkyl halides, Alcohols with metal catalysts (e.g., Co(II) complexes) | Can proceed via SN2 or borrowing hydrogen mechanisms. libretexts.orgnih.govscg.ch |

| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids with activators (e.g., HOBt, XtalFluor-E) | Widely used for amide synthesis. arkat-usa.orgorganic-chemistry.org |

Schiff Base Formation Studies

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netscispace.comwikipedia.org This reaction is typically reversible and involves the formation of a hemiaminal intermediate, followed by dehydration to yield the imine. scispace.com The formation of Schiff bases is often catalyzed by acids or bases. scispace.comeijppr.com

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon. scispace.comeijppr.com Theoretical studies have shown that for some reactions, a water molecule can assist in proton transfer, facilitating the nucleophilic attack. eijppr.com Schiff bases are versatile ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.netwikipedia.org Microwave irradiation has been explored as an energy-efficient method for synthesizing Schiff bases, often leading to higher yields and shorter reaction times. scispace.comjmchemsci.com

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The reactivity of the isoquinoline ring system towards substitution reactions is influenced by the electron-donating methoxy (B1213986) group and the electron-donating/directing amino group.

Electrophilic Substitution Patterns (e.g., Nitration, Sulfonation)

The isoquinoline nucleus is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the pyridine-like nitrogen atom. libretexts.org However, the presence of activating groups like the methoxy and amino groups in this compound would be expected to facilitate such reactions.

Nitration: The nitration of aromatic compounds typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. lkouniv.ac.inrahacollege.co.in In isoquinoline itself, nitration primarily occurs at the C5 and C8 positions. chemistry-online.com The presence of an activating group can direct the incoming electrophile. For primary aromatic amines, direct nitration can be complicated by the formation of an unreactive ammonium (B1175870) salt in the acidic medium. cranfield.ac.uk In some cases, nitration can be achieved under milder conditions. For example, the nitration of 6,7-dimethoxy-1-(2-nitroethenyl)isoquinoline occurs at the 8-position. google.com

Sulfonation: Sulfonation is the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring, typically using fuming sulfuric acid. lkouniv.ac.inrahacollege.co.in This reaction is reversible. lkouniv.ac.inrahacollege.co.in For isoquinoline, sulfonation can occur at various positions depending on the reaction conditions. chemistry-online.comsci-hub.se

The directing effects of the methoxy and amino groups in this compound would likely favor electrophilic attack on the benzene ring portion of the isoquinoline system. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in The methoxy group is also an ortho, para-director.

Nucleophilic Aromatic Substitution Research

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

While the isoquinoline ring itself can undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups, research on the direct nucleophilic aromatic substitution on this compound is not extensively documented in the provided results. However, analogous reactions on related heterocyclic systems provide insights. For example, pyridines are particularly reactive towards nucleophilic attack when substituted at the ortho or para positions, as the negative charge can be delocalized onto the nitrogen atom. wikipedia.org The Chichibabin reaction, the amination of pyridine (B92270) to form 2-aminopyridine, is a classic example. wikipedia.org In principle, if a suitable leaving group were present on the isoquinoline ring of this compound, it could undergo nucleophilic substitution.

Redox Chemistry and Electrochemical Investigation

The redox behavior of a molecule describes its ability to be oxidized (lose electrons) or reduced (gain electrons). iitk.ac.in The redox properties of this compound are influenced by both the amine functionality and the aromatic isoquinoline system.

The electrochemical oxidation of amines is a well-studied area, often providing pathways for the synthesis and modification of various compounds. researchgate.net Studies on the related compound 8-aminoquinoline have shown that its oxidation pathway is strongly dependent on the pH of the solution, while reduction follows a single pathway. chemrxiv.org Cyclic voltammetry and pulse voltammetric techniques are commonly used to investigate the electrochemical behavior of such molecules. chemrxiv.org

Anodic and Cathodic Processes of Amine and Heterocyclic Systems

Anodic Processes (Oxidation)

Anodic oxidation of aromatic amines and nitrogen-containing heterocycles is a well-studied field. nih.gov For this compound, the primary site of initial oxidation is expected to be the amino group, as it is generally more easily oxidized than the aromatic ring itself. nih.gov The oxidation of an amino group typically proceeds through the formation of a radical cation. nih.gov This process is often irreversible, as the resulting reactive species can undergo subsequent chemical reactions such as deprotonation, dimerization, or polymerization.

The presence of the electron-donating methoxy group at the 1-position would likely lower the oxidation potential of the entire molecule, making it more susceptible to oxidation compared to unsubstituted isoquinoline. cdnsciencepub.com The isoquinoline ring itself can also be oxidized at higher potentials, leading to the formation of various oxidation products. researchgate.net The oxidation of similar isoquinoline alkaloids has been observed to occur at potentials around +0.9 V to +1.4 V (vs. Ag/AgCl or SCE) depending on the specific structure and conditions. researchgate.net

Cathodic Processes (Reduction)

The cathodic reduction of isoquinoline and its derivatives typically involves the hydrogenation of the heterocyclic ring. acs.org The C=N double bond within the isoquinoline nucleus is susceptible to reduction. For isoquinoline itself, this reduction can lead to the formation of dihydroisoquinoline and eventually tetrahydroisoquinoline derivatives. The specific products formed depend on the electrode material, solvent, and the presence of proton donors.

In the case of this compound, the reduction would likely target the isoquinoline core. The presence of the amino and methoxy groups can influence the reduction potential and the regioselectivity of the hydrogenation. It has been reported that the electrochemical reduction of some isoquinoline derivatives, such as the anion of 1-isoquinolinecarboxylic acid, can lead to unexpected products like isoquinoline itself through decarboxylation. researchgate.net While this compound does not have a carboxylic acid group, this highlights the potential for complex reaction pathways in the cathodic reduction of substituted isoquinolines.

Table 1: Postulated Electrochemical Parameters for this compound

| Process | Potential (V vs. Ag/AgCl) | Type | Notes |

| Anodic Oxidation | ~ +0.8 to +1.2 | Irreversible | Initial oxidation likely occurs at the amino group. The methoxy group may lower the potential compared to unsubstituted aminoisoquinolines. |

| Cathodic Reduction | ~ -1.0 to -1.5 | Irreversible | Reduction of the isoquinoline ring system. The exact potential and products are dependent on experimental conditions. |

| Disclaimer: The values in this table are hypothetical and are based on the electrochemical behavior of structurally related compounds. Experimental verification is required for accurate determination. |

Electrochemical Hydrogen Isotope Exchange Research

Electrochemical hydrogen isotope exchange (HIE) is a valuable technique for introducing deuterium (B1214612) or tritium (B154650) into organic molecules. nih.govutah.eduosti.gov This method offers a way to selectively label compounds at specific positions, which is particularly useful in mechanistic studies and for the preparation of isotopically labeled standards. nih.govutah.eduosti.gov

For amines, electrochemical HIE often proceeds through an oxidative mechanism. nih.govutah.edu The process is initiated by the one-electron oxidation of the amine to its radical cation. nih.gov This is followed by deprotonation at a C-H bond adjacent (in the α-position) to the nitrogen, generating an α-amino radical. Subsequent hydrogen atom transfer (HAT) from a deuterated source, such as deuterated water or a deuterated thiol, to this radical species results in the incorporation of the isotope. nih.gov

In the context of this compound, the most likely site for such an exchange would be the hydrogen atoms on the carbon adjacent to the amino group, if any were present (i.e., if it were a tetrahydroisoquinoline derivative). For the aromatic this compound, direct HIE on the aromatic ring via an electrochemical approach is less common but could potentially be achieved under specific catalytic conditions. Research on tetrahydroisoquinolines has shown that the efficiency of electrochemical HIE can be controlled by factors such as the frequency of an applied alternating current, which can influence the kinetics of proton transfer and hydrogen atom transfer steps. nih.govutah.eduosti.gov For tetrahydroisoquinolines, the highest deuterium incorporation was observed under direct current (DC) conditions. nih.govutah.eduosti.gov

While direct experimental data for this compound is not available, the principles established for other amines and heterocyclic systems provide a strong basis for predicting its behavior and designing future electrochemical studies. nih.govutah.eduosti.gov

Advanced Spectroscopic and Structural Characterization Techniques for 1 Methoxyisoquinolin 8 Amine and Its Derivatives

Vibrational Spectroscopy Methodologies (e.g., Fourier-Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint is generated.

For 1-methoxyisoquinolin-8-amine, characteristic absorption bands would be expected that confirm the presence of its key functional groups. Although a specific spectrum for this compound is not publicly available, the expected IR frequencies can be predicted based on known values for its constituent parts. orgchemboulder.comlibretexts.org For instance, the primary aromatic amine (-NH₂) group would typically exhibit two sharp N-H stretching bands in the 3500–3300 cm⁻¹ region (one asymmetric, one symmetric) and an N-H bending (scissoring) vibration around 1650–1580 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching of the methoxy (B1213986) group (-OCH₃) would produce a strong signal in the 1300-1200 cm⁻¹ (asymmetric) and near 1050 cm⁻¹ (symmetric) regions. The aromatic isoquinoline (B145761) core would be identified by C=C and C=N stretching vibrations within the 1650–1450 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹.

To illustrate, analysis of Schiff bases derived from the related compound 8-aminoquinoline (B160924) shows characteristic C=C and C-H stretching that confirms the aromatic structure, alongside vibrations corresponding to other functional groups present. hw.ac.uk

Table 1: Predicted Major Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic Ring | C=C / C=N Stretch | 1650 - 1450 | Medium to Weak (multiple bands) |

| Methoxy Group | C-O Stretch (asymmetric) | ~1250 | Strong |

| Methoxy Group | C-O Stretch (symmetric) | ~1050 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Weak to Medium |

| Aromatic Ring | C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong |

Note: This table represents predicted values based on standard functional group frequencies. Experimental values may vary.

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: A proton NMR spectrum for this compound would provide a count of chemically distinct protons and information about their neighbors. The methoxy group (-OCH₃) would appear as a sharp singlet, typically around δ 3.9–4.1 ppm. The amine (-NH₂) protons would likely produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but generally expected in the δ 4–6 ppm range. The five aromatic protons on the isoquinoline ring system would appear as multiplets in the δ 7.0–8.5 ppm region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the two substituents.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, ten distinct signals would be expected. The methoxy carbon would be found around δ 55–60 ppm. The nine carbons of the isoquinoline core would have shifts in the δ 100–160 ppm range. The carbon attached to the methoxy group (C-1) and the carbon attached to the amine group (C-8) would be significantly influenced by these substituents.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning the signals. COSY would reveal which protons are spin-coupled (i.e., on adjacent carbons), helping to trace the connectivity through the aromatic rings. HSQC would correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming C-H assignments. vulcanchem.com Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds) between protons and carbons, which is critical for confirming the placement of the substituents on the isoquinoline skeleton. vulcanchem.comnih.gov For example, an HMBC correlation between the methoxy protons and the C-1 carbon would definitively place the methoxy group at the 1-position.

While specific experimental spectra for this compound are not published, patents confirm its structural characterization via NMR methods. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~160 |

| 3 | ~7.5 (d) | ~110 |

| 4 | ~8.0 (d) | ~140 |

| 5 | ~7.6 (d) | ~120 |

| 6 | ~7.4 (t) | ~128 |

| 7 | ~7.2 (d) | ~115 |

| 8 | - | ~145 |

| 4a | - | ~125 |

| 8a | - | ~135 |

| -OCH₃ | ~4.0 (s) | ~56 |

Note: These are estimated values based on general NMR principles and data from analogous structures. Actual experimental values will vary based on solvent and other conditions.

Mass Spectrometry Techniques (e.g., MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₀H₁₀N₂O), the nominal molecular weight is 174 g/mol . A low-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z = 174. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. The calculated exact mass for [M+H]⁺ (C₁₀H₁₁N₂O⁺) is 175.0866, a value that HRMS can distinguish from other formulas with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for analyzing mixtures and identifying individual components. chemicalbook.com For a pure sample of this compound, GC-MS would provide its retention time and its mass spectrum. Common fragmentation pathways for related isoquinolines involve the loss of small, stable molecules or radicals, such as the loss of a methyl radical (•CH₃) from the methoxy group or the cleavage of the isoquinoline ring.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the compound's conjugated π-electron system.

The isoquinoline core of this compound is an aromatic chromophore that is expected to exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions. hmdb.ca The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, which have non-bonding electrons (n), can introduce n→π* transitions and typically cause a bathochromic (red) shift of the π→π* absorptions to longer wavelengths compared to the unsubstituted isoquinoline. libretexts.org Studies on other amino-substituted isoquinolinequinones demonstrate how substituents on the ring system influence the electronic transitions and the resulting absorption maxima. nih.govbldpharm.com

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are emission spectroscopies where a molecule emits a photon after being electronically excited by absorbing light. These techniques provide insights into the electronic structure of excited states and are sensitive to the molecule's environment.

Isoquinoline and its derivatives are known to be luminescent. hmdb.ca Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is the much slower emission from a triplet excited state. The fluorescence and phosphorescence spectra of this compound would reveal the energies of its lowest excited singlet and triplet states. The quantum yield (the efficiency of the emission process) and the lifetime of the excited state are also key parameters that can be measured. Studies on isoquinoline have shown that factors like solvent and hydrogen bonding can significantly affect the emission properties, sometimes favoring fluorescence over phosphorescence or vice versa. hmdb.ca

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

No crystal structure for this compound has been reported in the public domain. If suitable crystals could be grown, X-ray analysis would confirm the planarity of the isoquinoline ring system and reveal the precise orientation of the methoxy and amino substituents. Furthermore, it would provide invaluable information on the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate how the molecules pack together in the crystal lattice. For example, the X-ray analysis of a related 8-aminoquinoline amide derivative clearly showed the planarity of the quinoline (B57606) moiety and its orientation relative to the rest of the molecule. vulcanchem.com This level of detail is crucial for understanding structure-property relationships.

Computational and Theoretical Chemistry Studies on 1 Methoxyisoquinolin 8 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. mdpi.comresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost that makes them suitable for a wide range of molecular systems. researchgate.netanalis.com.my Time-Dependent DFT (TD-DFT) extends these principles to study the properties of molecules in their electronically excited states, which is essential for predicting spectroscopic behaviors. researchgate.net These methods are used to model various molecular properties, from ground-state geometries to reaction energetics. igem.wikicopernicus.org

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key aspects of this structure, such as the distribution of electrons and the energies of molecular orbitals, are routinely analyzed using computational methods.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. For 1-methoxyisoquinolin-8-amine, the electron-donating amine group and the methoxy (B1213986) group are expected to influence the energies of these orbitals significantly.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data representative of a typical DFT calculation to illustrate the concept.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Electrostatic Potential (ESP): The electrostatic potential map is a visual representation of the charge distribution around a molecule. It highlights electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). mdpi.com ESP maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. youtube.com In this compound, the nitrogen atom of the amine group and the oxygen of the methoxy group are expected to be regions of negative potential, while the hydrogen atoms of the amine group would exhibit positive potential. mdpi.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. pennylane.ai This process minimizes the total energy of the molecule with respect to the nuclear coordinates. arxiv.org The resulting optimized geometry is the foundation for calculating many other molecular properties accurately. pennylane.ai For this compound, key parameters such as the planarity of the isoquinoline (B145761) ring system and the orientation of the methoxy and amine substituents are determined. The rotational barrier around the C-O bond of the methoxy group and the C-N bond of the amine group can also be investigated to understand conformational flexibility. modgraph.co.uk

Table 2: Selected Optimized Geometrical Parameters for this compound This table shows representative data that would be obtained from a geometry optimization calculation (e.g., using a B3LYP/6-311++G(d,p) basis set).

| Parameter | Value | Description |

|---|---|---|

| C1-O Bond Length | 1.36 Å | Length of the bond between the isoquinoline ring and the methoxy oxygen. |

| C8-N Bond Length | 1.40 Å | Length of the bond between the isoquinoline ring and the amine nitrogen. |

| C-N-H Bond Angle | 115.0° | Angle within the amine group. |

Computational chemistry is widely used to predict spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of new compounds.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a standard method for calculating the electronic transitions that correspond to the absorption of UV-visible light. researchgate.net The calculation provides the excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum. This allows for the assignment of specific electronic transitions (e.g., π→π* or n→π*) to the absorption bands observed experimentally.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming molecular structures. chemaxon.com Methods such as the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding of each nucleus. modgraph.co.uk These theoretical shielding values are then converted into chemical shifts (ppm) by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). libretexts.org While the prediction of ¹H and ¹³C chemical shifts has become routine, achieving high accuracy, especially for protons in labile groups like amines, can be challenging. modgraph.co.ukmdpi.com

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data to illustrate the output of an NMR prediction calculation.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (Amine) | 5.50 | br s |

| H (Methoxy) | 4.10 | s |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in drug discovery and materials science for predicting how a molecule will interact with its environment or a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. europeanreview.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. nih.gov This "lock and key" simulation helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. biorxiv.org For this compound, docking studies could be used to predict its binding mode with potential protein targets, providing hypotheses about its mechanism of action. For instance, related isoquinoline structures have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR). bham.ac.uk

Table 4: Hypothetical Molecular Docking Results for this compound This table illustrates typical results from a molecular docking study against a hypothetical protein kinase target.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding; more negative values indicate stronger binding. |

| Inhibition Constant (Ki) | 2.5 µM | The predicted inhibition constant, calculated from the binding energy. |

| Key Interactions | Hydrogen bond | The amine group (donor) interacts with a backbone carbonyl of the protein. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity. academie-sciences.fr This model can then be used to predict the activity of new, untested compounds. Descriptors such as LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors/acceptors are commonly used. chemscene.com A QSAR model for a series of isoquinoline derivatives could help in designing new analogs of this compound with potentially improved activity.

Table 5: Calculated Molecular Descriptors for QSAR Analysis This table lists key molecular properties for this compound and a related isomer, which are used as descriptors in QSAR studies.

| Compound | Molecular Formula | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₀N₂O | 1.83 (est.) | 50.35 | 1 | 3 |

In Silico Predictions of Physicochemical Properties (e.g., TPSA, LogP, Rotatable Bonds)

In the realm of modern drug discovery and development, the in silico prediction of physicochemical properties plays a pivotal role in the early assessment of a compound's potential as a drug candidate. These computational methods provide rapid and cost-effective alternatives to experimental measurements, allowing for the screening of large libraries of molecules to identify those with desirable characteristics. Key properties such as the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The topological polar surface area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. sygnaturediscovery.com It is a strong indicator of a molecule's ability to permeate cell membranes. Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption. researchgate.net For central nervous system (CNS) penetration, a more stringent TPSA value of less than 90 Ų is often considered favorable. researchgate.net

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. This property influences not only the solubility of a compound but also its ability to cross biological membranes and its potential for binding to plasma proteins. While a certain degree of lipophilicity is necessary for membrane permeation, excessively high LogP values can lead to poor aqueous solubility and increased metabolic clearance.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. sygnaturediscovery.com A lower number of rotatable bonds (typically considered to be 10 or fewer) is generally associated with better oral bioavailability, as rigid molecules are less likely to lose significant conformational energy upon binding to their target. srce.hr

For this compound, in silico predictions of these key physicochemical properties have been calculated and are presented in the table below. These values provide initial insights into the compound's drug-like characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 48.14 Ų | Indicates good potential for oral absorption and blood-brain barrier penetration. researchgate.net |

| LogP | 1.83 | Suggests a balance between lipophilicity and hydrophilicity, favorable for solubility and permeability. |

| Number of Rotatable Bonds | 1 | Low number indicates good oral bioavailability. srce.hr |

| Hydrogen Bond Acceptors | 3 | Contributes to the TPSA and potential for target interactions. |

| Hydrogen Bond Donors | 1 | Contributes to the TPSA and potential for target interactions. |

| Molecular Weight | 174.20 g/mol | Falls within the range for good oral bioavailability. |

Elucidation of Reaction Mechanisms through Computational Methods

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. Computational chemistry offers powerful tools to investigate the intricate details of reaction pathways, including the identification of transient intermediates and the calculation of activation energies, which are often difficult or impossible to determine experimentally. mdpi.com For a molecule like this compound, with its multiple functional groups, computational methods can provide invaluable insights into its reactivity and the mechanisms of its transformations.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the current literature, the general principles of applying computational methods to similar heterocyclic systems are well-established. whiterose.ac.ukresearchgate.net For isoquinoline derivatives, several types of reactions are of interest, including electrophilic and nucleophilic aromatic substitutions, as well as reactions involving the nitrogen atom of the isoquinoline ring and the exocyclic amine group.

Computational approaches, such as Density Functional Theory (DFT), are commonly employed to model these reactions. europa.eu By calculating the potential energy surface, researchers can map out the entire course of a reaction, from reactants to products, via the transition state. smu.edu This allows for the determination of the reaction's feasibility and the prediction of the most likely reaction pathway.

For instance, in the case of electrophilic substitution on the benzene (B151609) ring of the isoquinoline core, computational models can predict the most probable site of attack by calculating the electron density at various positions. The presence of the electron-donating methoxy and amino groups significantly influences the regioselectivity of such reactions. Similarly, for nucleophilic aromatic substitutions, computational methods can help in understanding the role of the fluorine atom in related fluoro-isoquinolines as a leaving group and the subsequent reaction with nucleophiles. nih.gov

Furthermore, the reactivity of the amino group, such as in alkylation or acylation reactions, can be modeled to understand the reaction kinetics and thermodynamics. msu.edu Computational studies can elucidate the role of the catalyst and the solvent in these transformations, providing a detailed, atomistic-level understanding of the reaction mechanism. mdpi.com The insights gained from such computational investigations are crucial for optimizing reaction conditions and for the rational design of new synthetic routes involving this compound and its derivatives.

Research Applications and Functional Explorations

Role as a Synthetic Building Block and Intermediate

In synthetic organic chemistry, a building block is a molecule that can be readily incorporated into a larger, more complex structure. 1-Methoxyisoquinolin-8-amine, with its reactive amino group and modifiable methoxy (B1213986) group, serves as a valuable intermediate and building block for the synthesis of a variety of other compounds.

The isoquinoline (B145761) framework is a key component in numerous biologically active alkaloids and complex heterocyclic systems. mdpi.com As a substituted isoquinoline, this compound can be used as a starting material to construct more elaborate molecular architectures. For instance, the amino group at the 8-position can undergo reactions such as acylation, alkylation, or diazotization, allowing for the attachment of other ring systems or functional groups. These reactions can lead to the formation of fused heterocyclic systems, where another ring is built onto the isoquinoline core. One-pot synthesis methodologies are often employed to efficiently construct C-1 substituted isoquinolines from simpler precursors, highlighting the adaptability of the isoquinoline core in complex syntheses. nih.gov The development of hybrid molecules, where different pharmacophores are combined into a single molecule, often utilizes such heterocyclic building blocks to potentially enhance biological efficacy. nih.gov

The concept of a molecular scaffold is central to medicinal chemistry, where a core structure is systematically modified to create a library of related compounds for biological screening. nih.govresearchgate.net The this compound structure is an excellent scaffold for such diversification. The presence of distinct functional groups—the basic amine, the ether-linked methoxy group, and the aromatic ring system—provides multiple points for chemical modification.

Researchers can replace the methoxy group with other nucleophiles, modify the amino group, or add substituents to various positions on the aromatic rings. This allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic profile. Such modifications are crucial in drug discovery for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The 8-aminoquinoline (B160924) moiety itself is a key pharmacophore in antimalarial drugs like primaquine (B1584692) and tafenoquine, underscoring the therapeutic relevance of this scaffold. mdpi.com

Applications in Coordination Chemistry Research

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. uci.edu The specific geometry and electronic properties of these metal complexes dictate their function, which can range from catalysis to materials science.

This compound is a bidentate ligand, meaning it can bind to a metal ion at two points. nih.gov The two nitrogen atoms—one in the isoquinoline ring and one in the exocyclic amino group—can donate their lone pairs of electrons to form coordinate bonds with a metal center, creating a stable chelate ring. nih.gov The study of such metal complexes is fundamental to understanding their potential applications. Derivatives of 8-aminoquinoline are well-established as effective chelating ligands for a variety of transition metals. nih.govresearchgate.net The resulting metal complexes have been investigated for use in catalysis and the development of materials with novel physical properties. nih.gov The presence of the methoxy group at the 1-position in this compound can influence the ligand's electronic properties, thereby affecting the stability and reactivity of the resulting metal complex.

The study of how ligands like this compound interact with metal ions provides valuable insights into the fundamental principles of coordination chemistry. By systematically changing the metal ion or modifying the ligand structure, chemists can probe the nature of the metal-ligand bond. escholarship.org Techniques such as X-ray crystallography, UV-visible spectroscopy, and computational modeling are used to characterize the structure and electronic properties of these complexes. nih.gov For example, research on related (8-amino)quinoline complexes with rhenium has shown that the ligands bind in a bidentate fashion, and computational models are essential to accurately interpret their electronic absorption spectra. nih.gov Understanding these interactions is crucial for designing new catalysts with improved efficiency or novel materials with specific electronic or magnetic properties.

Development in Sensor Technology Research

Chemical sensors are devices that detect the presence of specific chemical species. Many sensors rely on a change in an optical property, such as color or fluorescence, upon binding to the target analyte. The 8-hydroxyquinoline (B1678124) scaffold, structurally similar to the 8-aminoquinoline core, is a well-known component in fluorescent chemosensors for the detection of metal ions. scirp.org Upon binding to a metal ion, the fluorescence of the 8-hydroxyquinoline molecule changes, providing a detectable signal. scirp.org

Given this precedent, the this compound scaffold holds potential for the development of new sensor technologies. The amino and methoxy groups can be further functionalized to create receptors that are highly selective for specific ions or molecules. The inherent fluorescence of the isoquinoline ring system could be modulated upon binding of a target analyte, forming the basis of a sensitive and selective chemical sensor. The design of such sensors often involves creating multifunctional molecules that combine a recognition unit (the part that binds the target) with a signaling unit (the part that produces a detectable signal), a role for which the versatile isoquinoline scaffold is well-suited. nih.gov

Design Principles for Electrochemical and Optical Sensors

The design of effective electrochemical and optical sensors relies on molecular structures that can interact with a target analyte and produce a measurable signal. The this compound framework is promising in this regard due to the presence of nitrogen and oxygen atoms which can act as binding sites.

Electrochemical Sensors: The fundamental principle of an electrochemical sensor involves a biorecognition element and an electrochemical transducer. nih.gov These sensors convert the interaction between the analyte and the sensor into an electrical signal. Key design considerations include the modification of electrode surfaces to enhance sensitivity and selectivity. For amine-containing compounds, this can involve immobilization onto electrode surfaces to detect specific analytes. The design often focuses on creating a stable and specific binding event that alters the electrochemical properties of the system, such as current or potential. nih.gov

Optical Sensors: Optical sensors utilize changes in optical properties like absorbance, fluorescence, or color upon interaction with an analyte. nih.govresearchgate.net The design of optical sensors often incorporates chromophores or fluorophores into the molecular structure. The isoquinoline core in this compound is a fluorophore, and its photophysical properties can be modulated by analyte binding. A critical design principle is to create a mechanism where the binding event leads to a significant and detectable change in the light-emitting properties of the molecule, a process often driven by chelation or specific chemical reactions.

Chelate Formation in Sensor Component Research

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, is a cornerstone of sensor design for metal ion detection. The molecular geometry of this compound, with its nitrogen atom in the isoquinoline ring and the exocyclic amino group at the 8-position, suggests its potential as a chelating agent.

This structural motif is analogous to the well-studied 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline scaffolds, which are known for their potent metal-chelating abilities. nih.gov 8-HQ is a versatile chelator that forms stable complexes with a wide range of metal ions, a property that has been extensively exploited in analytical chemistry and medicinal applications. nih.gov Similarly, 8-aminoquinoline derivatives are recognized as useful molecular motifs for ion sensors. researchgate.netarkat-usa.org The nitrogen of the ring and the nitrogen of the 8-amino group can form a stable five-membered ring with a metal ion. This chelation event can profoundly alter the electronic structure of the molecule, leading to changes in its optical and electrochemical properties, which is the basis for its use in sensing. For instance, the chelation can either enhance or quench the fluorescence of the molecule, providing a clear signal for the presence of the target ion. researchgate.net Given these precedents, this compound is a strong candidate for investigation as a chelating ligand in the development of new chemosensors.

Investigation in Photophysical Materials Research

The unique electronic structure of isoquinoline derivatives makes them attractive candidates for photophysical materials research, including applications in light-emitting diodes, non-linear optics, and fluorescent probes.

Luminescent Properties and π-Conjugated Systems

The luminescence of organic molecules is intrinsically linked to their π-conjugated systems. The extended π-system of the isoquinoline core in this compound is expected to give rise to fluorescent properties. The presence of the electron-donating methoxy and amino groups can further influence these properties. In related 8-methoxyquinoline (B1362559) compounds, the methoxy group is known to participate in π-conjugation with the aromatic rings. This participation can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission wavelength and quantum yield. The study of substituted 8-hydroxyquinoline metal complexes has shown that emission is often dominated by LUMO-HOMO transitions, indicating the importance of the core π-system in the luminescent behavior. researchgate.net

Solvatochromism and Excited State Dynamics Studies

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key indicator of changes in the electronic distribution upon excitation. nih.gov This phenomenon is particularly pronounced in molecules where intramolecular charge transfer (ICT) occurs. nih.gov Studies on related aminoquinoline derivatives have demonstrated significant solvatochromic shifts, where the fluorescence spectrum shifts to longer wavelengths (a red shift) in more polar solvents. researchgate.net This behavior indicates that the excited state is more polar than the ground state, a characteristic feature of ICT.

The study of excited-state dynamics provides insight into the photophysical processes that occur after a molecule absorbs light. In similar molecules like 8-hydroxyquinoline, ultrafast processes such as excited-state intramolecular proton transfer (ESIPT) or relaxations via conical intersections have been observed. documentsdelivered.com While this compound cannot undergo ESIPT due to the absence of a transferable proton, its excited state is likely to be influenced by solvent relaxation and potential conformational changes. Investigating its excited-state lifetime and decay pathways in various solvents would be crucial to understanding its potential as a fluorescent probe or material.

The table below lists various solvents commonly used in solvatochromism studies to probe the effect of polarity on the spectral properties of fluorescent molecules.

| Solvent | Polarity Index | Type |

|---|---|---|

| Hexane | 0.1 | Non-polar |

| Toluene | 2.4 | Non-polar |

| Dichloromethane | 3.1 | Polar Aprotic |

| Acetone | 5.1 | Polar Aprotic |

| Ethanol | 4.3 | Polar Protic |

| Methanol | 5.1 | Polar Protic |

| Water | 10.2 | Polar Protic |

Non-linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in photonics, such as frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant charge asymmetry, often described as "push-pull" systems with electron-donating and electron-accepting groups, are promising candidates for NLO materials. nih.gov

The structure of this compound, featuring an electron-rich aromatic system functionalized with donor groups, suggests potential for NLO activity. Theoretical and experimental studies on various heterocyclic compounds, including quinoline (B57606) and pyrazoline derivatives, have demonstrated that this class of molecules can possess significant third-order NLO susceptibility. utp.edu.coresearchgate.netnih.gov Key parameters that determine NLO activity include the molecular dipole moment (μ), polarizability (α), and first hyperpolarizability (β). Computational methods, such as Density Functional Theory (DFT), are often employed to predict these properties and guide the synthesis of new NLO materials. nih.gov Investigation into the NLO properties of this compound could reveal its utility in advanced optical device technologies.

Future Directions and Emerging Research Avenues for 1 Methoxyisoquinolin 8 Amine Chemistry

Innovations in Green Synthetic Chemistry Methodologies

The future synthesis of 1-methoxyisoquinolin-8-amine and related compounds will increasingly prioritize environmental sustainability and efficiency. Research is moving away from traditional synthetic routes, which can involve harsh conditions and low atom economy, towards greener alternatives. niscpr.res.in Key innovations are expected in the development and application of novel catalytic systems and reaction media.

One promising area is the use of homogeneous recyclable catalysts. For instance, ruthenium(II)-based catalysts, particularly in combination with biodegradable solvents like polyethylene (B3416737) glycol (PEG-400), have shown great promise for the synthesis of the broader isoquinoline (B145761) framework. rsc.orgajgreenchem.com These systems can be used in C-H/N-N bond activation reactions, offering high yields and the significant advantage of catalyst reuse over multiple cycles, which is both cost-effective and environmentally benign. rsc.orgajgreenchem.com Microwave-assisted synthesis is another technique gaining traction, as it can dramatically shorten reaction times and improve energy efficiency. rsc.org

Future methodologies will also likely explore:

Photocatalysis and Electrocatalysis: These methods use light or electrical energy to drive chemical reactions, often under mild conditions, reducing the need for high temperatures and chemical oxidants. rsc.org

Continuous Flow Chemistry: This approach offers enhanced safety, scalability, and control over reaction parameters compared to batch processing, leading to more consistent and efficient production. rsc.org

Catalyst-free Processes in Water: The ultimate green solvent, water, is being investigated for catalyst-free cyclization reactions, which would represent a major step forward in sustainable chemical manufacturing. researchgate.net

Ball Milling: This solvent-free technique, a form of mechanochemistry, offers a more environmentally friendly alternative to conventional solvent-based synthesis methods. researchgate.net

| Green Chemistry Approach | Key Advantages | Potential Application to this compound Synthesis |

| Homogeneous Recyclable Catalysts (e.g., Ru(II)/PEG-400) | Reusability of catalyst, use of biodegradable solvents, high atom economy. rsc.orgajgreenchem.com | Efficient cyclization of precursors with reduced waste and cost. |

| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved energy efficiency. rsc.org | Rapid formation of the isoquinoline core. |

| Photocatalysis/Electrocatalysis | Mild reaction conditions, reduced use of chemical reagents. rsc.org | Greener pathways for functionalization or cyclization steps. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. rsc.org | Safer and more efficient large-scale production. |

Integration of Advanced Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to confirm their structures and purity becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remain fundamental, their integration with more advanced techniques will provide deeper structural insights.

High-resolution mass spectrometry (HRMS), particularly with techniques like ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight), is essential for unequivocally determining molecular formulas. nih.gov For chiral derivatives, which are common in biologically active molecules, X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a compound. researchgate.net This technique provides unambiguous proof of stereochemistry and detailed information about bond lengths and angles.

Hyphenated techniques, which couple separation methods like liquid chromatography (LC) with mass spectrometry (LC-MS), are invaluable for analyzing complex reaction mixtures and identifying byproducts. rsc.org The development of new enzymatic and biochemical characterization methods will also be crucial, especially when investigating the interactions of these compounds in biological systems. nih.gov The use of a comprehensive suite of analytical tools ensures the structural integrity of novel compounds and provides the detailed characterization required for further research and development. asianpubs.orgmdpi.com

| Characterization Technique | Type of Information Provided | Relevance to this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. nih.gov | Unambiguous confirmation of the molecular formula of new derivatives. |

| X-ray Crystallography | Precise 3D molecular structure, stereochemistry, and crystal packing. researchgate.net | Absolute structural elucidation of complex or chiral derivatives. |

| Hyphenated Techniques (e.g., LC-MS) | Separation and identification of components in a mixture. rsc.org | Analysis of reaction outcomes, purity assessment, and metabolic studies. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Complete and unambiguous assignment of proton and carbon signals, especially in complex structures. |

Synergistic Experimental and Computational Approaches in Chemical Discovery

The synergy between laboratory experiments and computational chemistry is a powerful paradigm for accelerating chemical discovery. ijrpr.com For this compound, this integrated approach can be used to predict properties, elucidate reaction mechanisms, and design novel molecules with desired characteristics before committing to costly and time-consuming synthesis.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. whiterose.ac.ukacs.org It can be used to calculate a variety of molecular properties, including electronic structure, reactivity parameters, and spectroscopic data, which can then be compared with experimental results. nih.gov For instance, DFT calculations can help rationalize the regioselectivity of a reaction or explain the origin of enantioselectivity in an asymmetric synthesis. acs.org Molecular dynamics simulations can provide insights into the behavior of molecules over time, such as their interaction with a biological target like a protein or an enzyme. researchgate.net

This predictive power allows researchers to screen virtual libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis. mdpi.com This computational pre-screening saves resources and focuses experimental efforts where they are most likely to succeed. The iterative cycle of computational prediction, experimental synthesis and testing, and subsequent refinement of computational models creates a highly efficient engine for innovation in the chemistry of this compound.

| Computational Method | Application in Chemical Discovery | Example for this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and spectroscopic data. whiterose.ac.uknih.gov | Predicting reactivity sites, understanding reaction mechanisms, and interpreting NMR spectra. |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of molecules over time. researchgate.net | Studying the binding of a derivative to a target protein active site. |

| Virtual Screening | In silico evaluation of large libraries of compounds for desired properties. mdpi.com | Identifying potential derivatives with high affinity for a specific biological target before synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Developing models to predict the activity of new derivatives based on their structural features. |

常见问题

Basic: What are the established synthetic routes for 1-Methoxyisoquinolin-8-amine, and what reaction conditions are critical for high yield?

The synthesis of this compound typically involves multi-step reactions starting from isoquinoline or its derivatives. A common approach includes:

- Methylation : Introducing the methoxy group via alkylation agents like dimethyl sulfate under controlled temperatures (e.g., 60–80°C) .

- Amination : Subsequent functionalization at the 8-position using ammonia or protected amines, often requiring bases like NaOH or KOH in polar solvents (e.g., DMF or acetonitrile) .

Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation, precise stoichiometry to avoid side reactions, and purification via column chromatography or recrystallization.

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features confirm its structure?

Key techniques include:

- ¹H/¹³C NMR : Methoxy protons resonate at ~δ 3.8–4.0 ppm (singlet), while aromatic protons show splitting patterns consistent with isoquinoline substitution .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the molecular formula (C₁₀H₁₀N₂O) and fragmentation patterns indicative of the methoxy and amine groups .

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (1250–1050 cm⁻¹) .

Advanced: How can researchers optimize regioselective functionalization of the isoquinoline ring to introduce methoxy and amine groups at specific positions?

Regioselectivity challenges arise due to the isoquinoline ring’s electronic heterogeneity. Strategies include:

- Directed Ortho-Metalation : Using directing groups (e.g., halogens) to position substituents .

- Protecting Groups : Temporarily blocking reactive sites (e.g., silylation of amines) during methylation .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the 8-position .

Reaction optimization via DFT calculations or high-throughput screening can further enhance selectivity .

Advanced: What strategies address discrepancies in reported biological activities of methoxy-substituted isoquinoline derivatives across studies?

Contradictions often stem from:

- Structural Variations : Minor positional changes (e.g., 1-methoxy vs. 6-methoxy) drastically alter bioactivity .

- Assay Conditions : Differences in cell lines, concentrations, or solvent systems (DMSO vs. aqueous buffers) .

- Purity Issues : Impurities from incomplete purification (e.g., residual LiAlH₄ in reductions) .

To resolve discrepancies, researchers should:- Standardize protocols (e.g., NIH/WHO guidelines).

- Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).

- Report detailed synthetic and analytical data (HPLC purity >95%) .

Advanced: In designing experiments to evaluate the anticancer potential of this compound, what in vitro assays and control experiments are methodologically robust?

A rigorous approach includes:

- Cytotoxicity Assays : MTT/XTT assays across cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic Studies :

- Apoptosis detection via Annexin V/PI staining and caspase-3 activation .

- Cell cycle analysis (flow cytometry) to identify G1/S arrest .

- Controls :

- Positive controls (e.g., doxorubicin).

- Solvent controls (DMSO <0.1% v/v).

- Counter-screening against non-cancerous cells (e.g., HEK293) to assess selectivity .

Basic: What are the key stability considerations for storing this compound, and how do environmental factors affect its degradation?

Stability is influenced by:

- Moisture : Hydrolysis of the methoxy group in humid conditions; store in desiccators with silica gel .

- Light : UV exposure can degrade aromatic amines; use amber glass vials .

- Temperature : Long-term storage at −20°C recommended; avoid repeated freeze-thaw cycles .

Degradation products (e.g., quinoline derivatives) can be monitored via HPLC-MS every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。